molecular formula C24H27ClN4O2S B2935203 2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894883-10-4

2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2935203
CAS No.: 894883-10-4
M. Wt: 471.02
InChI Key: MNYVDYREPSAVNC-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-16-32-22-21(17-8-10-18(25)11-9-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-6-4-5-7-20(19)31-2/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYVDYREPSAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-N-(2-Methoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspiror[4.5]Deca-1,3-Diene-8-Carboxamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects and mechanisms of action, supported by various research findings and case studies.

  • Molecular Formula : C22H23ClN4O2
  • Molar Mass : 410.89662 g/mol
  • CAS Number : [specific CAS number not provided]

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The triazole and sulfonamide moieties in this compound suggest potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Studies have shown that triazole derivatives often demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : A related compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects:

  • Screening Results : Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Some derivatives have been found to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.

Case Studies

  • Cytotoxicity Assay :
    • A series of synthesized triazole derivatives were tested for their cytotoxic effects on various cancer cell lines.
    • Results indicated that the presence of the chlorophenyl group significantly enhanced cytotoxicity compared to other derivatives without this substitution.
  • Antimicrobial Testing :
    • Compounds similar to the target molecule were evaluated against multiple bacterial strains.
    • The results demonstrated a correlation between structural features (like the presence of methoxy and propylsulfanyl groups) and antimicrobial efficacy.

Data Tables

Biological ActivityCompound StructureIC50 Value (μM)Target Cell Line
AnticancerTriazole derivative6.2HCT-116
AnticancerTriazole derivative27.3T47D
AntimicrobialRelated compoundModerateSalmonella typhi
Enzyme InhibitionSulfonamide derivativeStrongAChE

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